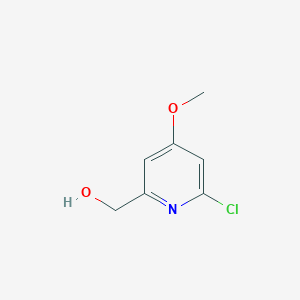

(6-Chloro-4-methoxypyridin-2-yl)methanol

Description

Context and Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated derivatives of pyridine are of paramount importance in synthetic organic chemistry. These compounds are integral to the production of a wide array of commercial products, including pharmaceuticals, agrochemicals, and specialized organic materials. mountainscholar.orgresearchgate.netnih.gov The strategic introduction of halogen atoms onto the pyridine ring is a key synthetic step, as these atoms act as versatile handles for subsequent chemical modifications, enabling the construction of complex molecular frameworks. mountainscholar.orgnih.gov

The pyridine core is a fundamental heteroaromatic structure in organic chemistry. nih.gov As a six-membered ring containing one nitrogen atom, it is generally stable and can undergo a variety of chemical transformations. researchgate.net The presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient, which dictates its reactivity. This electronic characteristic predisposes the ring to nucleophilic substitution reactions, especially at the positions ortho and para (2- and 4-positions) to the nitrogen atom. nih.gov Conversely, electrophilic substitution is more difficult and typically occurs at the meta (3-position) position under forcing conditions. nih.gov The basic lone pair of electrons on the nitrogen atom allows pyridine to form salts and coordinate to metal ions, further broadening its utility in synthesis. nih.govresearchgate.net Due to these properties, the pyridine scaffold is a frequently utilized pharmacophore in medicinal chemistry and drug design. nih.gov

The chemical behavior of the pyridine ring is significantly modulated by the presence of substituents. The chloro and methoxy (B1213986) groups in (6-Chloro-4-methoxypyridin-2-yl)methanol each impart distinct electronic effects.

Chloro-Substituent : The chlorine atom primarily acts as an electron-withdrawing group through its inductive effect (-I), which decreases the electron density of the pyridine ring. stackexchange.com This deactivation can facilitate nucleophilic aromatic substitution, where the chlorine atom serves as an effective leaving group. researchgate.net Furthermore, the carbon-chlorine bond is a critical site for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. sci-hub.se This makes chloropyridines indispensable intermediates in synthetic chemistry. researchgate.netnih.gov While inductively withdrawing, chlorine can also exhibit a weaker, electron-donating resonance effect (+M). stackexchange.comnih.gov

Compound Identification and Nomenclature

Precise identification of chemical substances is fundamental for scientific communication and reproducibility. This is accomplished through standardized naming conventions and unique registry numbers.

The formal name for the compound under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) is This compound . This nomenclature unambiguously defines the molecule's structure: a methanol (B129727) group is attached to the carbon at position 2 of a pyridine ring, which is further substituted by a chlorine atom at position 6 and a methoxy group at position 4.

In addition to its systematic name, the compound is registered in chemical databases with unique identifiers to ensure it can be accurately tracked and sourced.

| Identifier Type | Value |

| CAS Number | 204378-40-5 cenmed.com |

| Molecular Formula | C₇H₈ClNO₂ cenmed.com |

| Molecular Weight | 173.6 g/mol cenmed.com |

| PubChem Compound ID | 23002386 cenmed.com |

General Overview of Research Interests in Pyridylmethanols

Pyridylmethanols, a class of compounds featuring a hydroxymethyl (–CH₂OH) group on a pyridine ring, are recognized as highly useful synthetic intermediates. The hydroxymethyl functional group offers significant versatility; it can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to a halide to facilitate nucleophilic substitution reactions.

This chemical flexibility makes pyridylmethanols valuable precursors for a diverse range of pyridine derivatives. Their application is particularly prominent in medicinal chemistry, where they serve as building blocks for the synthesis of novel therapeutic agents. For instance, related compounds such as (2-chloro-4-pyridinyl)methanol are utilized as biochemical reagents in life science research. chemsrc.com The title compound, this compound, with its three distinct functional groups, represents a highly adaptable chemical scaffold for the development of new molecules in drug discovery and materials science.

Structural Classification and Analogues

This compound is structurally classified as a polysubstituted pyridinemethanol. The core of the molecule is a pyridine ring, an aromatic heterocycle containing one nitrogen atom. This core is functionalized with three substituents:

A chloro group at position 6.

A methoxy group at position 4.

A methanol (hydroxymethyl) group at position 2.

The presence of these specific groups in these positions dictates the compound's chemical reactivity and physical properties. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen contrasts with the electron-donating effect of the methoxy group, creating a unique electronic environment within the aromatic ring. The primary alcohol of the methanol group serves as a key reactive site for further chemical transformations.

The study of structural analogues is crucial for understanding structure-activity relationships and for developing new synthetic pathways. Analogues of this compound include other substituted pyridinemethanols where the type, number, or position of the substituents are varied. These variations can significantly alter the molecule's properties.

The following interactive table provides a comparison of this compound with some of its structural analogues.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structural Differences from Target Compound |

| This compound | C₇H₈ClNO₂ | 173.60 | - |

| (6-Chloropyridin-2-yl)methanol nih.gov | C₆H₆ClNO | 143.57 | Lacks the methoxy group at position 4. nih.gov |

| (2-Chloropyridin-4-yl)methanol nih.gov | C₆H₆ClNO | 143.57 | Chloro group at position 2, methanol group at position 4; lacks the methoxy group. nih.gov |

| (6-Chloro-4-methoxypyridin-3-yl)methanol uni.lusigmaaldrich.com | C₇H₈ClNO₂ | 173.60 | Methanol group is at position 3 instead of 2. uni.lusigmaaldrich.com |

| (2-Chloro-6-methoxypyridin-3-yl)methanol | C₇H₈ClNO₂ | 173.60 | Chloro group at position 2, methoxy at 6, methanol at 3. |

| (6-Methoxypyridin-2-yl)methanol | C₇H₉NO₂ | 139.15 | Lacks the chloro group at position 6. |

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-4-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-6-2-5(4-10)9-7(8)3-6/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMTYOPQFBAVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 4 Methoxypyridin 2 Yl Methanol

Historical and Current Synthetic Routes for Pyridinemethanols

The preparation of pyridinemethanols has evolved from classical multi-step procedures to more efficient modern techniques, including biocatalysis.

Historically, the synthesis of 2-pyridinemethanols often began with 2-picoline as the raw material. A common sequence involved the oxidation of 2-picoline to its N-oxide, followed by an acylation and rearrangement step using acetic anhydride (B1165640) to produce 2-picolyl acetate (B1210297). The final step was the hydrolysis of the acetate to yield 2-pyridinemethanol. google.com This method, while effective, involves multiple steps and the use of strong oxidizing and acylating agents.

Another established route involves the reduction of pyridine (B92270) carboxylic acid esters. For instance, ethyl picolinate (B1231196) can be reduced to form 2-(Hydroxymethyl)pyridine. chemicalbook.com Similarly, 3-pyridinemethanol (B1662793) can be synthesized from 3-cyanopyridine (B1664610) through a process involving catalytic reduction and subsequent treatment with ethyl nitrite. chemicalbook.com The reduction of a methyl ester to a hydroxymethyl group using reducing agents like sodium borohydride (B1222165) is a well-documented method for producing substituted pyridinemethanols, such as 6-chloro-3-pyridylmethanol from methyl 6-chloronicotinate. prepchem.com

More recently, biocatalytic processes have emerged as a sustainable alternative. A notable example is the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells as catalysts. This approach offers a simpler and greener route compared to traditional multi-step organic syntheses. rsc.org

Specific Synthetic Pathways for (6-Chloro-4-methoxypyridin-2-yl)methanol

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, plausible synthetic routes can be constructed based on established pyridine chemistry. A logical approach involves the synthesis of a suitable precursor, such as a pyridine-2-carboxylate ester, followed by its reduction.

The synthesis would likely commence from a polysubstituted pyridine ring. A key precursor for the target molecule is 6-chloro-4-methoxypyridine-2-carboxylic acid or its corresponding ester, for example, methyl 6-chloro-4-methoxypyridine-2-carboxylate . The final synthetic step would be the reduction of the carboxylate group to the primary alcohol.

The synthesis of this precursor could potentially start from commercially available materials like 2,6-dichloro-4-methylnicotinonitrile. A reaction with sodium methoxide (B1231860) can achieve a regioselective substitution of one of the chlorine atoms, yielding a mixture of methoxypyridine isomers. chemicalbook.com This demonstrates the feasibility of selectively introducing a methoxy (B1213986) group onto a dichloropyridine scaffold. Further transformations would be required to convert the nitrile and the second chloro-group into the desired functionality. Another potential starting material could be a derivative of chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which provides the C2 and C4 oxygenation pattern.

The crucial step in the synthesis of this compound from its carboxylate precursor is the reduction of the ester or carboxylic acid.

Reduction of Pyridine Carboxylate Precursor: This transformation is typically achieved using hydride-reducing agents. The choice of reagent and reaction conditions is critical to ensure the selective reduction of the ester without affecting the chloro and methoxy substituents or the pyridine ring itself.

| Reducing Agent | Typical Solvent(s) | Conditions | Comments |

| Sodium Borohydride (NaBH₄) | THF, Methanol (B129727) | Reflux | Often used for its moderate reactivity and safety profile. The synthesis of 6-chloro-3-pyridylmethanol utilizes this method. prepchem.com |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to room temp. | A more powerful reducing agent, effective for both esters and carboxylic acids. Requires anhydrous conditions. |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | -78 °C to 0 °C | Can be used for the partial reduction of esters to aldehydes or complete reduction to alcohols depending on stoichiometry and temperature. |

Optimization would involve screening different reducing agents, solvents, reaction temperatures, and times to maximize the yield and purity of the final product while minimizing side reactions, such as over-reduction or decomposition.

Advanced Synthetic Techniques in Pyridine Functionalization

The synthesis of complex pyridine derivatives like this compound benefits from modern advancements in synthetic methodology that allow for precise control over the placement of functional groups.

Achieving specific substitution patterns on the pyridine ring is a significant challenge in synthetic chemistry. nih.govchemrxiv.org

Directed C-H Functionalization : The use of directing groups allows for the activation and functionalization of specific C-H bonds. For example, rhodium-catalyzed C-H amidation can be directed to the ortho-position of a directing group on the pyridine ring, enabling the synthesis of valuable scaffolds with high regioselectivity. acs.org

Blocking Groups in Radical Reactions : The Minisci reaction, a classic method for alkylating electron-deficient heterocycles, often yields mixtures of isomers. nih.gov A modern approach involves the use of a temporary blocking group, derived from maleic acid, to shield certain positions on the pyridine ring and direct Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.govchemrxiv.org

Pyridyne Intermediates : The generation of highly reactive pyridyne intermediates offers a unique pathway for the difunctionalization of the pyridine ring. For example, 3,4-pyridynes can be generated from 3-chloropyridines, allowing for the regioselective addition of a nucleophile at the C-4 position, followed by quenching with an electrophile at the C-3 position, leading to polyfunctional pyridines. rsc.org

Catalysis has become indispensable for the efficient and selective synthesis of pyridine derivatives.

Transition Metal Catalysis : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to form new carbon-carbon bonds on the pyridine ring. sci-hub.se These methods are crucial for building complex molecular architectures.

Photocatalysis and Electrocatalysis : These emerging fields offer mild and selective methods for pyridine functionalization. numberanalytics.com Visible-light photocatalysis can be used to generate radicals for pyridine derivatization, while electrocatalysis can drive synthetic transformations through electrochemical oxidation or reduction. numberanalytics.comacs.org

Asymmetric Catalysis : For the synthesis of chiral molecules, catalytic asymmetric dearomatization of pyridines is a powerful strategy. mdpi.com Transition metal catalysts with chiral ligands can convert flat aromatic pyridines into three-dimensional, enantioenriched saturated structures like piperidines. mdpi.comnih.gov For instance, an iridium(I)-catalyzed dearomative hydrosilylation can be combined with a palladium-catalyzed asymmetric allylic alkylation in a one-pot process to yield N-protected tetrahydropyridines with high enantioselectivity. nih.gov

Chemical Reactivity and Transformation of 6 Chloro 4 Methoxypyridin 2 Yl Methanol

Reactions Involving the Hydroxymethyl Functional Group

The primary alcohol moiety in (6-Chloro-4-methoxypyridin-2-yl)methanol is a site for various classical alcohol transformations, including oxidation, etherification, esterification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The hydroxymethyl group can be selectively oxidized to either the corresponding aldehyde, 6-chloro-4-methoxypyridine-2-carbaldehyde, or further to the carboxylic acid, 6-chloro-4-methoxypyridine-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are typically employed for the synthesis of the aldehyde to prevent over-oxidation. While specific examples for the oxidation of this compound are not extensively documented, analogous transformations of substituted pyridyl methanols are well-established. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are commonly used for such conversions.

For the preparation of the carboxylic acid, stronger oxidizing agents are required. The oxidation of a related compound, 6-chloro-3-fluoro-2-methylpyridine, to its corresponding carboxylic acid has been achieved using potassium dichromate (K₂Cr₂O₇) in the presence of a sodium tungstate (B81510) (Na₂WO₄) catalyst. This suggests that similar conditions could be applied to oxidize the hydroxymethyl group of this compound.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Methylpyridine | 1. Halogenation 2. Hydrolysis 3. Oxidation with 10% Sodium hypochlorite, TEMPO, KBr | 2-Pyridine carboxaldehyde | High Yield | General Method |

| 6-chloro-3-fluoro-2-methylpyridine | K₂Cr₂O₇, Na₂WO₄·2H₂O, H₂SO₄, 70-130°C | 6-chloro-3-fluoro-2-pyridinecarboxylic acid | Not specified | Patent CN104003934A |

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions. Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a base like sodium hydride to form an alkoxide, which then reacts with an alkyl halide.

Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of an acid catalyst or a coupling agent. For instance, the synthesis of various esters of related quinoline (B57606) carboxylic acids has been documented, indicating the feasibility of such transformations.

Nucleophilic Substitution at the Hydroxymethyl Position

The hydroxymethyl group is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group, such as a tosylate or mesylate, or directly to a halide. The treatment of pyridine (B92270) methanols with tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine (B128534) can sometimes lead to the direct formation of the corresponding chloride instead of the expected tosylate. This occurs because the initially formed tosylate is a good leaving group and can be displaced by the chloride ion generated in the reaction.

Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for the direct conversion of alcohols to the corresponding alkyl chlorides and bromides, respectively. These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of configuration if the carbon is chiral.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Pyridinemethanol | Tosyl chloride, Triethylamine | 2-(Chloromethyl)pyridine | Low Yield | nih.gov |

| 3-Pyridinemethanol (B1662793) | Tosyl chloride, Triethylamine | 3-(Chloromethyl)pyridine | Low Yield | nih.gov |

| 4-Pyridinemethanol | Tosyl chloride, Triethylamine | 4-(Chloromethyl)pyridine | Low Yield | nih.gov |

Reactivity of the Pyridine Ring

The pyridine ring of this compound is electron-deficient due to the electronegativity of the nitrogen atom. This electronic nature governs its susceptibility to nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) at C-6 (Chlorine)

The chlorine atom at the C-6 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the ring nitrogen facilitates the attack of nucleophiles at the ortho (C-2 and C-6) and para (C-4) positions. In this molecule, the chlorine at C-6 serves as a good leaving group.

A variety of nucleophiles can displace the chloride, including amines, alkoxides, and thiolates. For example, the amination of 6-chloropurine (B14466) derivatives, which share a similar activated halide, proceeds efficiently with various amines. Similarly, studies on 2,6-dichloropyridines have shown that reaction with alkali metal alkoxides can lead to regioselective substitution. The presence of the methoxy (B1213986) group at the C-4 position will further influence the reactivity and regioselectivity of these substitutions through its electronic effects.

| Starting Material | Nucleophile | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 4,6-dichloro-5-methoxypyrimidine | Cyclopentylamine | - | 4-Chloro-6-(cyclopentylamino)pyrimidin-5-ol | nih.gov |

| 2,6-dichloropyridines | Alkali metal alkoxides | Non-polar, aprotic solvents | Ortho-substituted product | General observation |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the deactivating effect of the electronegative nitrogen atom. The nitrogen atom can also be protonated under acidic conditions, further deactivating the ring. However, the presence of the electron-donating methoxy group at the C-4 position can partially mitigate this deactivation and direct incoming electrophiles.

Metalation and Cross-Coupling Chemistry (e.g., Suzuki, Heck, Sonogashira)

The chloro group at the 6-position of the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide array of substituents. While specific literature on this compound is limited, the reactivity can be inferred from studies on analogous 2-chloropyridines and other substituted pyridines.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. For chloropyridine derivatives, the reactivity can be challenging compared to their bromo or iodo counterparts. However, the use of specialized ligands and reaction conditions can facilitate the coupling. It is anticipated that this compound would undergo Suzuki-Miyaura coupling at the C6 position. The hydroxymethyl group might require protection, for instance as a silyl (B83357) ether, to prevent interference with the catalytic cycle, although in some cases, it may not be necessary.

A general representation of the Suzuki-Miyaura coupling involving a 6-chloropyridine derivative is shown below:

Reactant A: this compound (or its protected form)

Reactant B: Arylboronic acid or Heteroarylboronic acid

Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

Solvent: Aprotic polar solvent (e.g., Dioxane, Toluene, DMF)

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. The chloro group of this compound can serve as the halide component. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. The product would feature a substituted vinyl group at the 6-position of the pyridine ring.

General conditions for a Heck reaction with a chloropyridine are as follows:

Reactant A: this compound

Reactant B: Alkene (e.g., Styrene, Acrylate)

Catalyst: Palladium source (e.g., Pd(OAc)₂, PdCl₂)

Ligand: Phosphine ligand (e.g., PPh₃, PCy₃)

Base: Amine base (e.g., Et₃N, DIPEA) or inorganic base (e.g., K₂CO₃)

Solvent: Polar aprotic solvent (e.g., DMF, NMP)

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction would enable the introduction of an alkynyl substituent at the 6-position of the pyridine ring of this compound.

A typical Sonogashira coupling setup would include:

Reactant A: this compound

Reactant B: Terminal alkyne

Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄)

Co-catalyst: Copper(I) salt (e.g., CuI)

Base: Amine base (e.g., Et₃N, Piperidine)

Solvent: Organic solvent (e.g., THF, DMF)

Metalation:

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the directing ability of the substituents would determine the site of metalation. The methoxy group is a known directing group, as is the deprotonated hydroxymethyl group (alkoxide). The relative directing strength and the steric environment would influence the regioselectivity of lithiation, which is a common metalation technique. Research on substituted methoxypyridines has shown that lithiation often occurs at the position ortho to the methoxy group. However, the presence of the chloro and hydroxymethyl groups would significantly impact the outcome.

Interactive Data Table: Representative Cross-Coupling Reactions of Chloropyridines

Click to view data on analogous Suzuki-Miyaura, Heck, and Sonogashira reactions.

| Reaction Type | Chloropyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Suzuki-Miyaura | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |

| Heck | 2-Chloro-5-nitropyridine | Styrene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMF | 85 |

| Sonogashira | 2-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 78 |

Note: The data in this table is based on reactions with analogous chloropyridine compounds and serves to illustrate the potential reactivity of this compound.

Transformations of the Methoxy Group

The methoxy group at the 4-position of the pyridine ring is another key site for chemical modification, offering pathways to other functional groups, most notably a hydroxyl group through demethylation.

The cleavage of the methyl-oxygen bond in the methoxy group to yield a pyridinol is a common transformation. Several reagents are known to effect this demethylation.

Lewis Acids:

Strong Lewis acids, such as boron tribromide (BBr₃), are highly effective for cleaving aryl methyl ethers. The reaction proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

Reagent: Boron tribromide (BBr₃)

Solvent: Dichloromethane (DCM)

Temperature: Typically low temperatures (e.g., -78 °C to room temperature)

Nucleophilic Reagents:

Certain strong nucleophiles can also be used for demethylation. For instance, lithium tri-sec-butylborohydride (L-Selectride) has been shown to be effective for the chemoselective demethylation of methoxypyridines. acs.org This method can be advantageous when other functional groups sensitive to strong Lewis acids are present.

Reagent: L-Selectride

Solvent: Tetrahydrofuran (THF)

Conditions: Reflux

Interactive Data Table: Demethylation of Methoxypyridines

Click to view data on demethylation strategies for analogous methoxypyridines.

| Methoxypyridine Substrate | Reagent | Solvent | Conditions | Product | Yield (%) |

| 4-Methoxypyridine | BBr₃ | DCM | -78 °C to rt | 4-Hydroxypyridine | >90 |

| 4-Methoxypyridine | L-Selectride | THF | Reflux, 2h | 4-Hydroxypyridine | Good |

Note: This data is based on reactions with analogous methoxypyridine compounds and illustrates potential demethylation pathways for this compound.

While demethylation is the most common transformation, other modifications of the methoxy group are conceivable, although less frequently reported for this specific scaffold. In broader contexts, the methoxy group can sometimes be displaced by other nucleophiles under specific conditions, particularly if the pyridine ring is activated by other substituents. However, such reactions are less common than the transformations at the chloro and hydroxymethyl positions.

Spectroscopic and Structural Characterization of 6 Chloro 4 Methoxypyridin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of (6-Chloro-4-methoxypyridin-2-yl)methanol is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton will each resonate at characteristic chemical shifts (δ), reported in parts per million (ppm).

The two aromatic protons on the pyridine ring are in different chemical environments and are expected to appear as singlets due to the substitution pattern. The proton at the 3-position is anticipated to be downfield compared to the proton at the 5-position due to the influence of the adjacent electron-withdrawing chlorine atom and the methoxy group.

The methoxy group (-OCH₃) protons will typically appear as a sharp singlet, further downfield than typical aliphatic methyl groups due to the deshielding effect of the attached oxygen atom. The methylene protons (-CH₂OH) adjacent to the pyridine ring and the hydroxyl group will also present as a singlet. The signal for the hydroxyl proton (-OH) is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

A predicted ¹H NMR data table is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (pyridine ring) | 6.8 - 7.2 | s |

| H-5 (pyridine ring) | 6.5 - 6.9 | s |

| -CH₂OH | 4.5 - 4.9 | s |

| -OCH₃ | 3.8 - 4.2 | s |

| -OH | Variable | br s |

Note: This data is predicted and may vary from experimental values.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents.

The carbon atom bearing the chlorine atom (C-6) and the carbon atom attached to the methoxy group (C-4) are expected to be significantly deshielded and appear at higher chemical shifts. The carbon atom bonded to the hydroxymethyl group (C-2) will also be downfield. The remaining two carbons of the pyridine ring (C-3 and C-5) will resonate at intermediate chemical shifts. The carbon of the methoxy group and the methylene carbon will appear in the aliphatic region of the spectrum, with the methoxy carbon being slightly more downfield.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3 | 105 - 110 |

| C-4 | 165 - 170 |

| C-5 | 100 - 105 |

| C-6 | 145 - 150 |

| -CH₂OH | 60 - 65 |

| -OCH₃ | 55 - 60 |

Note: This data is predicted and may vary from experimental values.

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D NMR spectra by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In this molecule, with the expected singlets for the aromatic protons, significant cross-peaks in the COSY spectrum are not anticipated between the ring protons. However, it can be used to confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals. For example, it would show a cross-peak between the H-3 signal and the C-3 signal, the H-5 signal and the C-5 signal, the methylene proton signal and the methylene carbon signal, and the methoxy proton signal and the methoxy carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The IR and Raman spectra of this compound will display characteristic absorption or scattering bands corresponding to its functional groups.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is typically broadened by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and methylene groups will be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the pyridine ring (C=C and C=N bonds) will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations from the alcohol and the methoxy group are expected to produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration will appear as a band in the lower frequency region of the IR spectrum, generally between 600 and 800 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies.

| Functional Group | Expected Frequency Range (cm⁻¹) |

| O-H (alcohol) | 3200 - 3600 (broad, strong) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=C, C=N (pyridine ring) | 1400 - 1600 |

| C-O (alcohol, ether) | 1000 - 1300 |

| C-Cl | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, this peak will be accompanied by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of the molecular ion can proceed through several pathways. Common fragmentation patterns for this type of molecule include:

Loss of a hydrogen atom: Leading to an [M-1]⁺ peak.

Loss of the hydroxymethyl group: Resulting in a fragment corresponding to the substituted pyridine ring.

Loss of a methoxy radical: Giving rise to an [M-31]⁺ peak.

Loss of a chlorine atom: Producing an [M-35]⁺ peak.

Cleavage of the pyridine ring: Leading to various smaller fragment ions.

Determination of Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (C₇H₈ClNO₂), the nominal molecular weight is 173.6 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern would be indicative of the molecule's structure. Common fragmentation pathways for this molecule could include:

Loss of the hydroxymethyl group (-CH₂OH)

Loss of the methoxy group (-OCH₃)

Cleavage of the chlorine atom (-Cl)

Fragmentation of the pyridine ring itself.

Analysis of the relative abundances of these fragment ions would help to confirm the connectivity of the atoms within the molecule.

Table 1: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value |

|---|---|

| Molecular Formula | C₇H₈ClNO₂ |

| Nominal Molecular Weight | 173.6 g/mol |

| Monoisotopic Mass | 173.02435 Da |

| Expected Key Fragmentations | [M-CH₂OH]⁺, [M-OCH₃]⁺, [M-Cl]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For C₇H₈ClNO₂, the calculated exact mass is 173.02435 Da. An experimental HRMS measurement that is in close agreement with this theoretical value (typically within a few parts per million, ppm) would provide strong evidence for the compound's molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the substituted pyridine ring. The presence of the chlorine, methoxy, and hydroxymethyl substituents would influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands compared to unsubstituted pyridine. The solvent used for the analysis can also cause shifts in the absorption maxima.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) |

|---|---|

| π → π * | ~200-300 |

| n → π * | >270 |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information, including:

Confirmation of the atomic connectivity.

Precise bond lengths and angles.

The conformation of the molecule, including the orientation of the hydroxymethyl and methoxy groups relative to the pyridine ring.

The planarity of the pyridine ring.

This data would provide an unambiguous confirmation of the compound's structure.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as:

Hydrogen bonding: The hydroxyl group of the hydroxymethyl substituent is a potential hydrogen bond donor, and the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and hydroxyl groups are potential acceptors.

Halogen bonding: The chlorine atom could participate in halogen bonding interactions.

π-π stacking: The aromatic pyridine rings could stack on top of one another.

Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Potential Donor/Acceptor |

|---|---|

| Hydrogen Bonding | Donor: -OH; Acceptor: N (ring), O (methoxy), O (hydroxyl) |

| Halogen Bonding | Donor: -Cl |

| π-π Stacking | Pyridine ring |

Computational and Theoretical Studies on 6 Chloro 4 Methoxypyridin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the molecular properties of compounds at the atomic level. These methods can provide insights into geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For a molecule like (6-Chloro-4-methoxypyridin-2-yl)methanol, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the first step in its computational characterization. The initial process would be a geometry optimization, which finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Following optimization, a wealth of electronic properties can be calculated. These properties are critical for understanding the molecule's behavior. An illustrative summary of the kind of data that would be obtained is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These are representative values and not from actual calculations.)

| Property | Hypothetical Value | Significance |

| Total Energy | -850 Hartrees | A measure of the molecule's stability. |

| Dipole Moment | 3.5 Debye | Indicates the overall polarity of the molecule. |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and stability. |

Once the optimized geometry is obtained, a frequency calculation can be performed. This calculation predicts the vibrational frequencies of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This theoretical spectrum is an invaluable tool for interpreting experimental spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the O-H bond in the methanol (B129727) group, the C-Cl stretch, or the breathing modes of the pyridine (B92270) ring.

A comparison between the theoretical and experimental vibrational spectra can confirm the molecular structure. For substituted pyridines, characteristic ring stretching modes are typically observed in the 1400-1625 cm⁻¹ region. princeton.edu The positions of these bands would be influenced by the chloro and methoxy (B1213986) substituents. Table 2 provides a hypothetical comparison of key vibrational modes.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: These are representative values and not from actual calculations.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3650 | ~3600 |

| C-H Stretch (Aromatic) | 3100-3000 | ~3050 |

| C-H Stretch (Aliphatic) | 2980-2900 | ~2950 |

| Pyridine Ring Stretch | 1610, 1580 | ~1600, 1570 |

| C-O Stretch (Methoxy) | 1250 | ~1240 |

| C-Cl Stretch | 750 | ~740 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy and spatial distribution of these orbitals are crucial for predicting how the molecule will interact with other chemical species.

For this compound, the HOMO would likely be localized on the electron-rich pyridine ring and the oxygen atoms of the methoxy and methanol groups, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, would be expected to be distributed over the pyridine ring, particularly influenced by the electron-withdrawing chlorine atom, suggesting these are the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. princeton.edu It is mapped onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. This analysis is extremely useful for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions like hydrogen bonding. princeton.edu

For this compound, the MEP surface would be expected to show:

Negative regions (typically colored red): Localized around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and hydroxymethyl groups. These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor.

Positive regions (typically colored blue): Localized around the hydrogen atom of the hydroxyl group and the hydrogen atoms of the methyl and methylene (B1212753) groups. The hydroxyl hydrogen would be the primary site for nucleophilic attack and for acting as a hydrogen bond donor.

Neutral regions (typically colored green): Found on the carbon framework of the molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition. This method can quantify the delocalization of electron density, which is a key factor in molecular stability.

An NBO analysis of this compound would provide information about:

Hybridization and bond strengths: It would detail the sp hybridization of the atoms and the composition of the bonding orbitals.

Charge distribution: It would provide a more detailed and localized picture of the charge on each atom.

Hyperconjugative interactions: These are stabilizing interactions that result from the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. For instance, the interaction between the lone pair on the methoxy oxygen and the antibonding orbitals of the pyridine ring would contribute to the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Applications in Chemical Research and Synthetic Utility of 6 Chloro 4 Methoxypyridin 2 Yl Methanol

Intermediate in Advanced Organic Synthesis

The strategic placement of reactive sites on the pyridine (B92270) ring of (6-Chloro-4-methoxypyridin-2-yl)methanol makes it a versatile intermediate for constructing intricate molecular architectures. The chloro, methoxy (B1213986), and hydroxymethyl groups each offer distinct opportunities for chemical transformation, allowing for the controlled and sequential introduction of new functionalities.

Precursor for the Synthesis of Diverse Pyridine-Containing Compounds

The chloro substituent at the 6-position of the pyridine ring is a key handle for nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including amino, alkoxy, and cyano groups, as well as carbon-carbon bond formation through reactions like the Suzuki and Sonogashira couplings. The hydroxymethyl group at the 2-position can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for further substitution. The methoxy group at the 4-position can also be a site for nucleophilic aromatic substitution, albeit under harsher conditions, or it can be demethylated to reveal a pyridone scaffold. This trifecta of reactivity makes this compound a valuable precursor for the synthesis of a diverse range of substituted pyridines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials.

Role in Multistep Synthetic Sequences

In the context of multistep organic synthesis, this compound serves as a foundational building block. Its pre-functionalized core allows for a more convergent and efficient approach to the synthesis of complex target molecules. For instance, the hydroxymethyl group can be protected while transformations are carried out at the chloro- or methoxy-positions, and then deprotected for subsequent reactions. This orthogonality in reactivity is a crucial aspect of modern synthetic strategy, enabling the construction of elaborate molecules with high precision and control. While specific, large-scale industrial applications are not widely reported, its availability from commercial suppliers suggests its use as a key intermediate in proprietary synthetic sequences within various chemical industries.

Scaffold for Medicinal Chemistry Research

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. The specific substitution pattern of this compound provides a unique three-dimensional arrangement of functional groups that can be exploited for the design of novel bioactive compounds.

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, involving the systematic modification of a lead compound to optimize its biological activity and pharmacokinetic properties. The versatile reactivity of this compound makes it an ideal starting point for the generation of a library of analogues. By independently or combinatorially modifying the three functional groups, medicinal chemists can systematically probe the chemical space around the pyridine core to understand how different substituents influence the interaction of the molecule with its biological target. For example, varying the substituent at the 6-position by replacing the chlorine atom can modulate the electronic properties and steric bulk of that region of the molecule, potentially leading to improved binding affinity or selectivity.

Contributions to the Development of Novel Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor. They are invaluable tools for studying biological processes and for validating new drug targets. The structural and chemical attributes of this compound make it a plausible core for the development of novel chemical probes. For instance, the hydroxymethyl group could be used as a point of attachment for a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, to enable visualization or pull-down experiments. The pyridine core itself can be elaborated to incorporate pharmacophores that target a specific protein of interest.

Utility in Agrochemical and Materials Science Research

While specific, published research on the direct application of this compound in agrochemical and materials science is limited, its potential as a building block in these areas is significant. Many successful herbicides and insecticides contain substituted pyridine rings. The synthetic accessibility of diverse analogues from this starting material makes it a candidate for inclusion in screening libraries for the discovery of new agrochemicals.

In materials science, pyridine-containing polymers and organic materials have found applications in areas such as organic light-emitting diodes (OLEDs) and sensors. The ability to functionalize this compound at multiple positions could allow for its incorporation into polymeric structures or for the synthesis of novel organic materials with tailored electronic and photophysical properties.

Building Block for Agrochemical Candidates

The pyridine ring is a core component in a multitude of successful agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern of this compound offers a strategic advantage in the synthesis of novel agrochemical candidates. The chlorine atom at the 6-position can be a site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups. The methoxy group at the 4-position influences the electronic properties of the ring and can impact the biological activity of the final product. Finally, the hydroxymethyl group at the 2-position provides a handle for further derivatization, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

While specific, publicly available research detailing the direct use of this compound in commercial agrochemicals is limited, its structural elements are present in patented compounds with potential agrochemical applications. The general importance of pyridine-based compounds in the agrochemical industry is well-established, with this class of heterocycles being crucial for the development of new pesticides. researchgate.netnih.gov The derivatization of intermediates like this compound is a key strategy in the discovery of novel and effective crop protection agents.

The table below illustrates the key structural features of this compound and their potential roles in the synthesis of agrochemical candidates.

| Structural Feature | Position | Potential Synthetic Utility in Agrochemicals |

| Chlorine Atom | 6 | Site for nucleophilic substitution or cross-coupling reactions to introduce diverse functionalities. |

| Methoxy Group | 4 | Modulates electronic properties and can influence biological efficacy and selectivity. |

| Hydroxymethyl Group | 2 | Allows for further modifications such as esterification, etherification, or oxidation to introduce new pharmacophores. |

Potential in Functional Materials Design

The application of pyridine derivatives extends beyond agriculture into the realm of materials science. The unique electronic and coordination properties of the pyridine ring make it an attractive component for the design of functional materials, such as polymers, dyes, and sensors. This compound, with its multiple functional groups, offers several avenues for incorporation into larger material structures.

The hydroxymethyl group can be utilized for polymerization reactions, for instance, through the formation of polyesters or polyethers. The nitrogen atom of the pyridine ring can act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. These materials can exhibit interesting properties such as porosity, catalysis, and luminescence. Furthermore, the chloro and methoxy substituents can be used to fine-tune the electronic and physical properties of the resulting materials.

While direct research on the application of this compound in functional materials is not yet widely published, the broader class of pyridin-2-yl-methanol derivatives has been explored in various material science contexts. The versatility of this scaffold suggests that this compound holds promise as a building block for the creation of novel materials with tailored properties. Patent literature indicates the use of this compound in the synthesis of complex heterocyclic structures, which could have applications beyond the initial scope of the patents themselves. google.comgoogle.com

The potential applications of this compound in functional materials design are summarized in the table below.

| Potential Application Area | Role of this compound |

| Polymer Synthesis | Monomer for polyesters or polyethers via the hydroxymethyl group. |

| Metal-Organic Frameworks (MOFs) | Ligand precursor, with the pyridine nitrogen coordinating to metal centers. |

| Dyes and Pigments | Core scaffold that can be modified to create chromophoric systems. |

| Sensors | The pyridine unit can act as a recognition site for specific analytes. |

Future Research Directions and Perspectives for 6 Chloro 4 Methoxypyridin 2 Yl Methanol

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally benign and economically viable methods for the synthesis of (6-Chloro-4-methoxypyridin-2-yl)methanol. Current synthetic approaches often rely on multi-step processes that may involve hazardous reagents and generate significant waste. The principles of green chemistry offer a roadmap for the development of improved synthetic strategies.

Key areas of investigation include:

One-Pot Multicomponent Reactions: Designing convergent synthetic routes where multiple starting materials react in a single vessel to form the target molecule can significantly reduce reaction time, energy consumption, and waste generation. researchgate.netnih.gov

Green Catalysts: The exploration of heterogeneous catalysts, biocatalysts, and earth-abundant metal catalysts can lead to milder reaction conditions and easier product purification. rsc.org Iron-catalyzed cyclization reactions, for example, have shown promise in the green synthesis of substituted pyridines. rsc.org

Alternative Solvents and Reaction Conditions: The use of environmentally friendly solvents, such as water or bio-based solvents, or even solvent-free conditions, is a critical aspect of sustainable synthesis. researchgate.netnih.gov Furthermore, the application of microwave-assisted synthesis and ultrasound irradiation can accelerate reaction rates and improve energy efficiency. researchgate.nettandfonline.comnih.gov

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Multicomponent Reactions | Increased efficiency, reduced waste | Design of novel reaction cascades |

| Green Catalysis | Milder conditions, recyclability | Development of novel catalytic systems |

| Alternative Energy Sources | Faster reactions, energy efficiency | Optimization of microwave and ultrasound protocols |

| Sustainable Solvents | Reduced environmental impact | Exploration of water-based and bio-derived media |

Exploration of Undiscovered Reactivity and Transformative Potential

The inherent reactivity of this compound, stemming from its chloro, methoxy (B1213986), and methanol (B129727) functional groups on the pyridine (B92270) core, presents a rich landscape for further exploration. The chloro group at the 6-position is a key site for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. researchgate.net The methanol group at the 2-position can undergo a variety of transformations, including oxidation, esterification, and conversion to other functional groups. researchgate.net

Future research in this area should aim to:

Investigate Novel Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions are well-established for 2-halopyridines, the exploration of more sustainable and cost-effective catalysts based on nickel or iron is a promising avenue. researchgate.netacs.org

Explore Domino and Cascade Reactions: Designing reaction sequences where multiple bond-forming events occur in a single operation can lead to the rapid construction of complex molecular architectures from this compound.

Functional Group Interconversions: A systematic study of the selective transformation of the chloro, methoxy, and methanol groups will expand the synthetic utility of this compound as a versatile intermediate.

Advanced Characterization Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While standard spectroscopic techniques provide basic structural information, advanced characterization methods can offer deeper insights.

Future research should employ a combination of techniques, including:

Single-Crystal X-ray Diffraction: This technique provides unambiguous information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. acs.orgamanote.com Such data is invaluable for understanding crystal packing and designing new materials.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to unequivocally assign all proton and carbon signals, providing a detailed picture of the molecular connectivity. youtube.commdpi.com

Solid-State NMR and IR Spectroscopy: These methods can provide information about the structure and dynamics of the compound in the solid state, complementing the data obtained from X-ray diffraction. acs.orgrsc.org

Table 2: Advanced Characterization Techniques and Their Potential Insights

| Technique | Information Gained | Potential Impact |

|---|---|---|

| Single-Crystal X-ray Diffraction | Solid-state structure, intermolecular forces | Crystal engineering, materials design |

| 2D NMR Spectroscopy | Unambiguous signal assignment | Confirmation of complex structures |

| Solid-State NMR/IR | Solid-state conformation and dynamics | Understanding of polymorphism and material properties |

Computational Design and Predictive Modeling for Novel Derivatives

In silico methods are becoming increasingly powerful tools in chemical research, enabling the rational design of new molecules with desired properties and the prediction of their reactivity. Computational studies on this compound and its potential derivatives can accelerate the discovery of new applications.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties, including molecular orbital energies, charge distributions, and reaction energetics. researchgate.net This information can be used to predict the most likely sites for reaction and to understand the mechanisms of known transformations.

Molecular Docking and QSAR Studies: If this compound or its derivatives are explored for biological applications, molecular docking can be used to predict their binding affinity to specific protein targets. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity.

Virtual Screening of Derivative Libraries: Computational tools can be used to generate and screen large virtual libraries of derivatives of this compound, identifying promising candidates for synthesis and further investigation. malariaworld.orgauctoresonline.org

Integration into New Chemical Technologies and Methodologies

The unique structural features of this compound make it a candidate for integration into emerging chemical technologies.

Promising areas for future exploration include:

Flow Chemistry: The use of continuous flow reactors offers several advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability. researchgate.netsci-hub.seorganic-chemistry.org Developing flow-based syntheses and transformations of this compound could be highly beneficial for its industrial production and application.

Materials Science: Pyridine-containing molecules are important building blocks for a variety of functional materials, including polymers, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs). researchgate.net The functional groups on this compound provide handles for its incorporation into new materials with tailored properties.

Bioconjugation: The reactivity of the chloro and methanol groups could be exploited for the covalent attachment of this molecule to biomolecules, such as proteins or DNA, to create novel bioconjugates with potential applications in diagnostics or therapy.

Q & A

Q. What are the common synthetic routes for (6-Chloro-4-methoxypyridin-2-yl)methanol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves functionalization of a pyridine core. A plausible route starts with 4-methoxypyridin-2-ylmethanol, followed by regioselective chlorination at the 6-position using chlorinating agents like POCl₃ or N-chlorosuccinimide (NCS). Reaction efficiency can be optimized by:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates .

- Catalysis : Lewis acids (e.g., FeCl₃) may improve chlorination selectivity .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), as noted in analogous syntheses .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, the methoxy group (δ ~3.8–4.0 ppm in ¹H NMR) and hydroxyl proton (broad peak, δ ~5.5 ppm) .

- X-ray Crystallography : Resolves structural ambiguities (e.g., chlorine positioning) via SHELXL refinement .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical m/z: 173.6) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations assess electronic properties:

- HOMO-LUMO Analysis : Predicts sites susceptible to nucleophilic attack (e.g., electron-deficient positions near chlorine) .

- Solvent Effects : Continuum solvation models (e.g., SMD) simulate reaction environments to optimize solvent choice .

- Transition State Modeling : Identifies steric/electronic barriers in substitution reactions .

Q. What strategies resolve contradictions in experimental data when determining substituent effects on the compound’s stability?

Methodological Answer: Contradictions (e.g., conflicting NMR shifts or solubility data) can arise from impurities or isomerism. Solutions include:

- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to confirm connectivity .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition pathways .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 6-fluoro analogs) to isolate substituent effects .

Q. How can reaction conditions be optimized for scaling up the synthesis while maintaining yield and purity?

Methodological Answer: Scale-up challenges include heat transfer and byproduct formation. Optimization strategies:

- Design of Experiments (DoE) : Statistically models variables (temperature, stoichiometry) to identify robust conditions .

- Flow Chemistry : Enhances reproducibility by controlling residence time and mixing efficiency .

- In-line Analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real-time .

Application-Oriented Questions

Q. What methodologies assess the potential of this compound as a pharmaceutical intermediate?

Methodological Answer: Key steps include:

- In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with ethoxy) to evaluate bioactivity trends .

- Crystallographic Studies : Co-crystallize with target proteins (e.g., kinases) to validate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.